molecular formula C17H23NO4S B2773460 4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide CAS No. 914235-69-1

4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide

Cat. No.: B2773460
CAS No.: 914235-69-1
M. Wt: 337.43
InChI Key: PRUXXIUZPDXLNA-UHFFFAOYSA-N
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Description

4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with butoxy, furan-2-ylmethyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 2,3-dimethylbenzene to introduce the sulfonamide group.

    Introduction of the Butoxy Group: This step involves the alkylation of the benzene ring with butyl bromide under basic conditions.

    Attachment of the Furan-2-ylmethyl Group: This step involves the reaction of the intermediate with furan-2-carbaldehyde in the presence of a reducing agent to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-2-carboxylic acid derivatives, while reduction of the sulfonamide group would yield amines.

Scientific Research Applications

4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonamide groups.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the furan and butoxy groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The combination of butoxy, furan-2-ylmethyl, and dimethyl groups can enhance its solubility, stability, and binding affinity compared to other sulfonamide derivatives.

Properties

IUPAC Name

4-butoxy-N-(furan-2-ylmethyl)-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-4-5-10-22-16-8-9-17(14(3)13(16)2)23(19,20)18-12-15-7-6-11-21-15/h6-9,11,18H,4-5,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUXXIUZPDXLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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